Safety data sheet (SDS) for N-Boc-5-bromo-2-fluoroaniline
Safety data sheet (SDS) for N-Boc-5-bromo-2-fluoroaniline
Technical Safety Monograph: N-Boc-5-bromo-2-fluoroaniline Operational Risk Assessment & Handling Guide for Medicinal Chemistry Applications[1][2]
Chemical Profile & Strategic Importance
Compound Identity:
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IUPAC Name: tert-butyl (5-bromo-2-fluorophenyl)carbamate[1][2]
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Molecular Weight: ~290.13 g/mol (Parent: 190.01 g/mol + Boc: 100.12 g/mol )[1][2]
Strategic Context: This compound is a high-value intermediate in drug discovery, specifically for synthesizing kinase inhibitors and GPCR ligands.[2] The tert-butoxycarbonyl (Boc) group serves as a critical "mask" for the aniline nitrogen, preventing catalyst poisoning during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide site.[1][2]
Physical Properties (Predicted/Derived):
| Property | Value / Description | Operational Note |
|---|---|---|
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or Boc-loss.[1][2] |
| Melting Point | 65–75 °C (Estimated) | Lower than parent aniline due to disruption of H-bonding.[1][2] |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO | Insoluble in water; lipophilicity (LogP) is increased vs. parent.[2] |
| Stability | Acid-labile; Thermally sensitive | Critical: Decomposes >150°C or in presence of Lewis acids.[1][2] |
Hazard Identification & Toxicology Mechanics
Since specific toxicological data for the N-Boc derivative is often proprietary, safety protocols must be derived from the Parent Aniline Principle (assuming metabolic hydrolysis) and the Protecting Group Hazards .[1][2]
A. GHS Classification (Derived)
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Signal Word: WARNING
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Acute Toxicity (Oral/Inhal): Category 4 (H302/H332) - Harmful if swallowed or inhaled.[1][2]
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Skin/Eye Irritation: Category 2/2A (H315/H319) - Causes skin and serious eye irritation.[1][2]
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STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2]
B. Mechanistic Toxicology
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Metabolic Activation: Upon systemic absorption, esterases or acidic gastric environments can cleave the Boc group, releasing the parent 5-bromo-2-fluoroaniline .[1][2]
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Aniline Toxicity: Halogenated anilines are known methemoglobinemia inducers.[1][2] They oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.[1][2]
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Sensitization: The benzylic-like fluorine position increases electrophilicity, posing a risk of skin sensitization via haptenization of dermal proteins.[2]
C. Chemical Hazards (The "Hidden" Risk)[1][2]
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Gas Evolution: Exposure to strong acids (TFA, HCl) triggers rapid deprotection, releasing Isobutylene (flammable gas) and CO₂ .[2] In a closed vessel, this creates a catastrophic pressure hazard.[2]
Operational Safety & Engineering Controls
This section outlines a self-validating safety system. If the controls fail, the protocol halts.[2]
Protocol: Safe Handling Hierarchy
Figure 1: Operational safety workflow emphasizing engineering controls as the primary barrier.
Specific Handling Instructions
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Ventilation: Always handle in a certified chemical fume hood.[1][2] The parent aniline has a distinct odor; detection of this odor implies containment failure.[1][2]
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Glove Permeation: Halogenated anilines can penetrate thin nitrile.[1][2]
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Static Control: As a crystalline organic solid, it is prone to static charge.[2] Use an ionizing fan or anti-static gun during weighing to prevent aerosolization.[1][2]
Chemical Stability & Deprotection Risks[1][2][5]
The most critical safety phase is the removal of the Boc group (Deprotection).[1][2] This process generates significant gas volume.[1][2]
Figure 2: Mechanism of Boc-deprotection highlighting the pressure generation hazard.[1][2]
Safety Protocol for Deprotection:
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Open System: Never perform Boc-deprotection in a sealed vial. Use a bubbler or open-top vessel with a reflux condenser.[1][2]
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Scrubbing: Isobutylene is flammable.[1][2] Ensure the exhaust is vented away from ignition sources.[1][2]
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Quenching: Neutralize acid slowly. The exotherm from neutralization can accelerate residual gas evolution.[1][2]
Emergency Response Protocols
| Scenario | Immediate Action | Medical / Follow-up |
| Inhalation | Move to fresh air immediately. Keep victim warm and at rest. | Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24h.[1] |
| Skin Contact | Brush off dry solid.[1][2] Wash with soap and water for 15 min.[1][2][5] Do not use ethanol (increases absorption).[1] | If irritation persists or absorption suspected, seek medical aid.[2] |
| Eye Contact | Rinse cautiously with water for 15 min.[1][2][5][6] Remove contact lenses.[1][2][5] | Consult an ophthalmologist immediately. |
| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a closed container. | Treat waste as "Toxic - Halogenated Organic".[1][2] |
Storage & Shelf-Life
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Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations (<1 month), but long-term heat exposure promotes Boc-cleavage.[1][2]
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Atmosphere: Store under Nitrogen or Argon.[1][2] Aniline derivatives are prone to oxidation (darkening) upon air exposure.[1][2]
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Incompatibility: Keep strictly separated from Strong Acids (Nitric, Sulfuric, TFA) and Strong Oxidizers .[2]
References
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PubChem. (n.d.).[1][2][7] 5-Bromo-2-fluoroaniline (Parent Compound Data).[1][2][3][4][7] National Library of Medicine.[1][2] Retrieved February 12, 2026, from [Link][2]
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Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[1][2] (3rd ed.).[1][2] Wiley-Interscience.[1][2] (Reference for Boc-group stability and deprotection hazards).
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ECHA. (n.d.).[1][2] Registration Dossier - Halogenated Anilines.[1][2] European Chemicals Agency.[1][2][7] Retrieved February 12, 2026, from [Link][2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 3. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aobchem.com [aobchem.com]
- 7. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
